tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamatehydrochloride
Description
tert-butyl N-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate hydrochloride is a bicyclic carbamate derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a tert-butyl carbamate-protected amine group at the 2-position of the bicyclic system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-13(14)7-9-4-5-10(13)6-9;/h9-10H,4-8,14H2,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLHXJRDBXSVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2CCC1C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with 2-aminobicyclo[2.2.1]heptane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .
Scientific Research Applications
tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic applications in drug development and pharmacological research.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique bicyclic framework and functionalization distinguish it from analogous carbamates. Below is a detailed comparison with key analogs:
Structural Analogues with Varying Bicyclic Systems
Functional Analogues with Modified Amine Protections
Biological Activity
tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate hydrochloride, also known by its CAS number 2408972-33-6, is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate hydrochloride is , with a molecular weight of approximately 240.35 g/mol. The compound features a bicyclic system, which is significant for its interaction with biological systems.
Structural Characteristics
- Molecular Formula :
- Molecular Weight : 240.35 g/mol
- CAS Number : 2408972-33-6
Synthesis
The synthesis of tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate hydrochloride typically involves multi-step organic reactions, including the formation of the carbamate from the corresponding amine and tert-butyl isocyanate. The hydrochloride salt form enhances solubility and stability.
Pharmacological Properties
Research indicates that compounds with similar structural frameworks often exhibit significant pharmacological properties, particularly in their interaction with neurotransmitter systems. Potential activities include:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
- Pain Modulation : Similar compounds have been noted for their analgesic effects, suggesting potential applications in pain management.
- Appetite Regulation : There is evidence that structurally related compounds can affect appetite through cannabinoid receptor interactions.
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to cannabinoid receptors (CB1 and CB2) are crucial for understanding its therapeutic potential. Compounds with similar structures have shown varying degrees of affinity towards these receptors, which could influence therapeutic effects and side effects.
Data Table: Comparison of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate | 1638765-41-9 | 240.35 g/mol | Analgesic properties, receptor binding |
| 1-(Propan-2-amino)-3-(4,7,7-trimethylbicyclo[4.1.0]heptan) | 147993-11-1 | 226 g/mol | Neurotransmitter modulation |
| 3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy)-propanol | 1249240-84-3 | 307.92 g/mol | Cannabinoid receptor interaction |
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl N-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:
Boc Protection : Reacting the bicyclic amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form the Boc-protected amine .
Hydrochloride Salt Formation : Treating the free amine with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with DCM:MeOH gradients) to achieve >95% purity. Monitor reactions via TLC (Rf ~0.3 in 9:1 DCM:MeOH) .
Basic: How can the crystal structure of this compound be determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:
Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or acetonitrile.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Process data with SHELX software (e.g., SHELXL for structure solution and refinement). Validate bond lengths/angles against Cambridge Structural Database (CSD) entries .
Advanced: What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or stereochemical variations. Mitigation strategies:
Stereochemical Confirmation : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) to isolate enantiomers and test individually .
Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across a 10-log concentration range to identify IC₅₀ shifts caused by impurities .
Computational Validation : Compare molecular docking results (AutoDock Vina) with experimental bioactivity to identify false positives .
Advanced: How can the compound’s reactivity be modified for targeted functionalization?
Methodological Answer:
The bicyclic amine and Boc group allow selective modifications:
Amine Deprotection : Remove Boc with TFA:DCM (1:1) to expose the primary amine for nucleophilic substitutions (e.g., acylations, Suzuki couplings) .
Cross-Coupling Reactions : Use Pd-catalyzed reactions (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the amine site. Optimize ligands (XPhos) and bases (Cs₂CO₃) for yield .
Salt Metathesis : Exchange HCl for other counterions (e.g., triflate) via ion-exchange resins to alter solubility .
Basic: What safety protocols are critical when handling this hydrochloride salt?
Methodological Answer:
PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a NIOSH-approved respirator if handling powders .
Ventilation : Work in a fume hood to avoid inhalation.
Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent pads. Avoid water to prevent exothermic HCl release .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
Docking Studies : Use Schrödinger Suite or MOE to model binding poses in enzyme active sites (e.g., cytochrome P450). Validate with MD simulations (NAMD, 100 ns trajectories) .
QSAR Analysis : Build regression models (DRAGON descriptors) to correlate structural features (e.g., logP, H-bond donors) with observed bioactivity .
Basic: Which analytical techniques confirm the compound’s purity and identity?
Methodological Answer:
HPLC : Use a C18 column (ACN:water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .
NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 1.4 ppm (Boc tert-butyl), δ 3.2–3.5 ppm (bicyclic CH₂), and δ 8.1 ppm (amine HCl) .
HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How does stereochemistry impact the compound’s physicochemical properties?
Methodological Answer:
Chiral Centers : The bicyclo[2.2.1]heptane scaffold introduces rigid stereochemistry. Use Mosher’s method (¹H NMR with chiral auxiliaries) to assign configurations .
Solubility Differences : Enantiomers may exhibit divergent solubility in polar solvents (e.g., cis vs. trans isomers in methanol) due to crystal packing .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
Conditions : Store at −20°C in airtight, light-resistant containers under nitrogen. The hydrochloride salt is hygroscopic; equilibrate to room temperature before opening .
Degradation Signs : Discoloration (yellowing) or clumping indicates hydrolysis. Confirm stability via periodic HPLC .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic studies?
Methodological Answer:
Synthesis : Introduce ¹³C at the carbamate carbonyl via Boc protection with ¹³C-labeled Boc₂O.
Tracing : Use LC-MS/MS to track metabolite formation in hepatocyte incubations. Quantify using isotope dilution methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
